molecular formula C20H34N2O5 B018413 Orbutopril CAS No. 108391-88-4

Orbutopril

Cat. No. B018413
M. Wt: 382.5 g/mol
InChI Key: NBSKUIUGMBVARI-WOYTXXSLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orbutopril is a biochemical compound with the molecular formula C18H30N2O5 . It has an average mass of 354.441 Da and a monoisotopic mass of 354.215485 Da . The compound contains a total of 55 atoms, including 30 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms .


Physical And Chemical Properties Analysis

Orbutopril has several physical and chemical properties associated with its molecular structure. It has a specific molecular weight, and its composition includes Carbon, Hydrogen, Nitrogen, and Oxygen . Detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources .

Scientific Research Applications

  • Drug Development and Bioavailability : The ORBIS project, aimed at improving drug development efficiency and addressing issues of poor drug bioavailability, can be relevant to understanding the development process of drugs like Orbutopril (Lulek et al., 2020).

  • Pharmacokinetics and Metabolism : The role of pharmacokinetics and metabolism in drug discovery, with a potential focus on compounds like Orbutopril, highlights the importance of these processes in the development and efficacy of new drugs (Lin & Lu, 1997).

  • Community-Based Participatory Research (CBPR) : This approach in health research, which includes drug development, emphasizes understanding factors influencing health and illness, potentially contributing to more effective applications of drugs like Orbutopril (Horowitz et al., 2009); (Balazs & Morello-Frosch, 2013).

  • Genetic Polymorphisms and Drug Responsiveness : Studies on polymorphisms in genes, like the A(816)C polymorphism in the carboxylesterase gene, and their effects on drug responsiveness (e.g., to imidapril) can provide insights into individual variations in response to drugs such as Orbutopril (Geshi et al., 2005).

  • Drug Delivery Challenges in Ophthalmology : Research on the challenges of drug delivery in ophthalmology, although not directly mentioning Orbutopril, can inform the development of delivery systems for similar drugs (Urtti, 2006).

  • Research Process in Scientific Developments : The research process, including for pharmaceuticals, is crucial for addressing social concerns and technological developments, which can be applicable to Orbutopril research (Schuurbiers & Fisher, 2009).

  • Feature Descriptor Analysis in Object Recognition : A study on the hybridization of feature descriptors, though not directly related to Orbutopril, demonstrates the importance of innovative approaches in various fields, including pharmacology (Bansal et al., 2021).

  • PET in Drug Research : PET imaging, a tool for assessing pharmacokinetics and pharmacodynamics, contributes significantly to drug development and understanding molecular mechanisms, which can be relevant for Orbutopril research (Fowler et al., 1999).

Safety And Hazards

The safety and hazards associated with Orbutopril are not explicitly mentioned in the available resources. Like any chemical compound, handling Orbutopril would require appropriate safety measures to prevent exposure and potential health risks .

properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxohexan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O5/c1-4-6-10-15(20(26)27-5-2)21-13(3)18(23)22-16-11-8-7-9-14(16)12-17(22)19(24)25/h13-17,21H,4-12H2,1-3H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSKUIUGMBVARI-WOYTXXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orbutopril

CAS RN

108391-88-4
Record name 1H-Indole-2-carboxylic acid, 1-[2-[[1-(ethoxycarbonyl)pentyl]amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aβ,7aβ]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108391-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbutopril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108391884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORBUTOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFJ8659TQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orbutopril
Reactant of Route 2
Orbutopril
Reactant of Route 3
Orbutopril
Reactant of Route 4
Reactant of Route 4
Orbutopril
Reactant of Route 5
Orbutopril
Reactant of Route 6
Reactant of Route 6
Orbutopril

Citations

For This Compound
3
Citations
L Oktay, E Erdemoğlu, I Tolu, Y Yumak… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
With the emergence of the new SARS-CoV-2 virus, drug repurposing studies have gained substantial importance. Combined with the efficacy of recent improvements in ligand-and …
Number of citations: 1 journals.tubitak.gov.tr
P Eleftheriou, D Amanatidou, A Petrou, A Geronikaki - Molecules, 2020 - mdpi.com
The coronavirus disease, COVID-19, caused by the novel coronavirus SARS-CoV-2, which first emerged in Wuhan, China and was made known to the World in December 2019 turned …
Number of citations: 64 www.mdpi.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.